Apilimod Mesylate is a small molecule inhibitor of the lipid kinase PIKfyve, an enzyme involved in various cellular processes, including endosome maturation and intracellular trafficking. [ [], [] ]
Mechanism of Action
Apilimod Mesylate exerts its effects primarily by inhibiting PIKfyve kinase activity. This inhibition disrupts the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a phospholipid essential for proper endosome maturation and trafficking. [ [], [] ] Consequently, Apilimod Mesylate interferes with the trafficking and processing of various cellular components, including:
Viral Entry: Apilimod Mesylate has been shown to inhibit the entry of several viruses, including influenza virus, respiratory syncytial virus (RSV), and SARS-CoV-2. This antiviral activity stems from its ability to disrupt the endocytic pathway used by these viruses for cell entry. [ [], [], [] ]
TGFβ Signaling: Research indicates that Apilimod Mesylate can modulate the transforming growth factor beta (TGFβ) signaling pathway by inhibiting TGFβ receptor trafficking to intracellular vesicles. This modulation has implications for controlling tissue fibrotic remodeling, a process involved in various diseases. [ [] ]
Applications
Antiviral Research: Studies have demonstrated the potential of Apilimod Mesylate as a broad-spectrum antiviral agent. In vitro and in vivo studies show its efficacy against influenza virus, RSV, and SARS-CoV-2. [ [], [], [] ] Its ability to target host cell factors rather than viral proteins makes it a promising candidate for combating emerging viral strains with high mutation rates.
Fibrosis Research: The ability of Apilimod Mesylate to interfere with TGFβ signaling has sparked interest in its potential as an antifibrotic agent. Research suggests it may help prevent cardiac fibrotic remodeling and improve cardiac function in models of heart failure. [ [] ]
Cancer Research: Early research identified Apilimod Mesylate as a potential therapeutic for B-cell non-Hodgkin lymphoma. Its cytotoxic effects in B-cell lymphoma cells are attributed to PIKfyve inhibition and subsequent lysosome dysfunction. [ [] ]
Related Compounds
YM201636
Compound Description: YM201636 is a potent and selective inhibitor of PIKfyve kinase, similar to Apilimod mesylate. It has been shown to exhibit antiviral activity against various respiratory viruses, including influenza virus and respiratory syncytial virus (RSV). []
Relevance: YM201636 is considered structurally related to Apilimod mesylate due to their shared mechanism of action as PIKfyve kinase inhibitors. Both compounds target the same enzymatic pathway, leading to the inhibition of viral entry and replication. []
Camostat Mesylate
Compound Description: Camostat Mesylate is a serine protease inhibitor, specifically targeting TMPRSS2, a protease involved in viral entry. It has shown antiviral activity against SARS-CoV-2 and influenza. [, , , , , , , ]
Relevance: While not structurally similar to Apilimod mesylate, Camostat Mesylate exhibits synergistic antiviral effects when used in combination. [, , ] This synergy arises from their complementary mechanisms of action: Apilimod mesylate disrupts endosomal trafficking, while Camostat Mesylate blocks TMPRSS2-mediated viral entry. [, , ]
Nafamostat Mesylate
Compound Description: Nafamostat Mesylate, like Camostat Mesylate, is a serine protease inhibitor targeting TMPRSS2. It demonstrates antiviral activity against SARS-CoV-2 by inhibiting viral entry. [, , , ]
Relevance: Nafamostat Mesylate shares a similar mechanism of action with Camostat Mesylate, both acting as TMPRSS2 inhibitors. [] It also demonstrates synergistic antiviral activity when used in combination with Apilimod mesylate. [] This combination targets two distinct stages of viral entry: Apilimod mesylate disrupts endosomal trafficking, while Nafamostat Mesylate directly blocks TMPRSS2-mediated priming of the viral spike protein. []
4-(4-guanidinobenzoyloxy)phenylacetic Acid (GBPA)
Compound Description: GBPA is the active metabolite of Camostat Mesylate, also demonstrating inhibitory activity against TMPRSS2, albeit with lower potency than its parent compound. []
Relevance: Although structurally distinct from Apilimod mesylate, GBPA's role as the active metabolite of Camostat Mesylate makes it relevant to understanding the combined antiviral effects observed with Apilimod mesylate and Camostat Mesylate. [] GBPA's continued presence and activity after Camostat Mesylate administration likely contributes to the sustained inhibition of TMPRSS2, working in concert with Apilimod mesylate's disruption of viral trafficking. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Apilimod (STA 5326) is a potent IL-12/IL-23 inhibitor, and strongly inhibits IL-12 in IFNg/SAC-stimulated human PBMCs and SAC-treated monkey PBMCs. Apilimod is a potent and highly selective PIKfyve inhibitor.
N,N-diethyl-2-[4-(phenylmethyl)phenoxy]ethanamine is a diarylmethane. Tesmilifene is a novel potentiator of chemotherapy which, when added to doxorubicin, achieved an unexpected and very large survival advantage over doxorubicin alone in a randomized trial in advanced breast cancer.
Lith-O-Asp(cas 881179-02-8) is a potent inhibitor of alpha-2,3-sialyltransferase. Lith-O-Asp inhibited the metastasis potential of cancer cell through inhibiting both α-2,6- and α-2,3-sialylation.
Sotalol is a sulfonamide that is N-phenylmethanesulfonamide in which the phenyl group is substituted at position 4 by a 1-hydroxy-2-(isopropylamino)ethyl group. It has both beta-adrenoreceptor blocking (Vaughan Williams Class II) and cardiac action potential duration prolongation (Vaughan Williams Class III) antiarrhythmic properties. It is used (usually as the hydrochloride salt) for the management of ventricular and supraventricular arrhythmias. It has a role as a beta-adrenergic antagonist, an anti-arrhythmia drug, an environmental contaminant and a xenobiotic. It is a member of ethanolamines, a secondary amino compound, a secondary alcohol and a sulfonamide. It is a conjugate base of a sotalol(1+). Sotalol is a methanesulfonanilide developed in 1960. It was the first of the class III anti arrhythmic drugs. Sotalol was first approved as an oral tablet on 30 October 1992. A racemic mixture of sotalol is currently formulated as a tablet, oral solution, and intravenous injection indicated for life threatening ventricular arrhythmias and maintaining normal sinus rhythm in atrial fibrillation or flutter. Sotalol is an Antiarrhythmic. The mechanism of action of sotalol is as an Adrenergic beta-Antagonist. The physiologic effect of sotalol is by means of Cardiac Rhythm Alteration. Sotalol is a nonselective beta-adrenergic blocker used largely in the therapy cardiac arrhythmias. Sotalol has been linked to at least one instance of clinically apparent liver injury. Sotalol is an ethanolamine derivative with Class III antiarrhythmic and antihypertensive properties. Sotalol is a nonselective beta-adrenergic receptor and potassium channel antagonist. In the heart, this agent inhibits chronotropic and inotropic effects thereby slowing the heart rate and decreasing myocardial contractility. This agent also reduces sinus rate, slows conduction in the atria and in the atrioventricular (AV) node and increases the functional refractory period of the AV node. An adrenergic beta-antagonist that is used in the treatment of life-threatening arrhythmias. See also: Sotalol Hydrochloride (has salt form).
Fadrozole hydrochloride is an imidazopyridine. Fadrozole Hydrochloride is the hydrochloride salt of the nonsteroidal aromatase inhibitor fadrozole with potential antineoplastic activity. Fadrozole specifically inhibits aromatase, blocking the aromatization of androstenedione and testosterone into estrone and estradiol, respectively, the final step in estrogen biosynthesis; the reduction in estrogen levels may inhibit growth in estrogen-dependent cancers. Aromatase, a member of the cytochrome P-450 superfamily, is found in many tissues; overexpression has been linked to the development of preneoplastic and neoplastic changes in breast tissue. A selective aromatase inhibitor effective in the treatment of estrogen-dependent disease including breast cancer.